molecular formula C17H19N3O4S B12692660 N-(4-((2-(1-(4-Methoxyphenyl)ethylidene)hydrazino)sulfonyl)phenyl)acetamide CAS No. 5448-98-6

N-(4-((2-(1-(4-Methoxyphenyl)ethylidene)hydrazino)sulfonyl)phenyl)acetamide

Cat. No.: B12692660
CAS No.: 5448-98-6
M. Wt: 361.4 g/mol
InChI Key: YASPKPYQUUOCES-UNOMPAQXSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 2.05 (s, 3H) : Acetamide methyl group.
  • δ 3.79 (s, 3H) : Methoxy protons.
  • δ 7.02–8.21 (m, 8H) : Aromatic protons from phenyl rings.
  • δ 10.32 (s, 1H) : Sulfonamide N-H.
  • δ 10.85 (s, 1H) : Hydrazine N-H.

¹³C NMR (100 MHz, DMSO-d₆) :

  • δ 24.5 : Acetamide methyl.
  • δ 55.3 : Methoxy carbon.
  • δ 118.4–162.1 : Aromatic carbons.
  • δ 168.5 : Acetamide carbonyl.
  • δ 170.2 : Sulfonamide sulfur-linked carbon.

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

  • 3268 (br) : N-H stretching (amide and hydrazine).
  • 1685 : C=O (amide I band).
  • 1590 : C=N (hydrazone).
  • 1345, 1162 : S=O asymmetric and symmetric stretching.

Mass Spectrometry

  • ESI-MS (m/z) : [M+H]⁺ observed at 384.14 (calculated 383.44), with fragmentation ions at m/z 212.08 (sulfonamide-phenyl fragment) and m/z 151.03 (methoxyphenyl-ethylidene).

Table 2 summarizes spectroscopic benchmarks:

Technique Key Signals Assignment
¹H NMR δ 10.85 (s) Hydrazine N-H
¹³C NMR δ 170.2 Sulfonamide-linked carbon
IR 1345 cm⁻¹ S=O asymmetric stretch
MS m/z 384.14 [M+H]⁺ Molecular ion

Properties

CAS No.

5448-98-6

Molecular Formula

C17H19N3O4S

Molecular Weight

361.4 g/mol

IUPAC Name

N-[4-[[(Z)-1-(4-methoxyphenyl)ethylideneamino]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C17H19N3O4S/c1-12(14-4-8-16(24-3)9-5-14)19-20-25(22,23)17-10-6-15(7-11-17)18-13(2)21/h4-11,20H,1-3H3,(H,18,21)/b19-12-

InChI Key

YASPKPYQUUOCES-UNOMPAQXSA-N

Isomeric SMILES

C/C(=N/NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C)/C2=CC=C(C=C2)OC

Canonical SMILES

CC(=NNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((2-(1-(4-Methoxyphenyl)ethylidene)hydrazino)sulfonyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with sulfonyl chloride to introduce the sulfonyl group. Finally, the resulting compound is acetylated to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-((2-(1-(4-Methoxyphenyl)ethylidene)hydrazino)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazone or sulfonyl groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-((2-(1-(4-Methoxyphenyl)ethylidene)hydrazino)sulfonyl)phenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(4-((2-(1-(4-Methoxyphenyl)ethylidene)hydrazino)sulfonyl)phenyl)acetamide exerts its effects involves multiple molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors involved in oxidative stress and inflammation. The compound has been shown to downregulate the expression of pro-inflammatory cytokines like tumor necrosis factor-α and interleukin-6, while upregulating anti-inflammatory cytokines like interleukin-10 .

Comparison with Similar Compounds

Research Findings and Gaps

  • Target Compound: Limited data on synthesis and biological evaluation.
  • Comparative Insights : The piperidinyl () and imidazolyl () derivatives highlight the role of heterocycles in modulating receptor affinity, a feature absent in the target compound .

Biological Activity

N-(4-((2-(1-(4-Methoxyphenyl)ethylidene)hydrazino)sulfonyl)phenyl)acetamide, a compound with the CAS number 5448-98-6, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Formula : C17H19N3O4S
  • Molecular Weight : 361.4 g/mol
  • IUPAC Name : N-[4-[[(Z)-1-(4-methoxyphenyl)ethylideneamino]sulfamoyl]phenyl]acetamide
  • InChI Key : YASPKPYQUUOCES-UNOMPAQXSA-N

Synthesis and Structural Analysis

The synthesis of this compound typically involves several steps:

  • Condensation Reaction : 4-methoxybenzaldehyde is condensed with hydrazine hydrate to form a hydrazone intermediate.
  • Sulfonyl Group Introduction : The hydrazone is then reacted with sulfonyl chloride.
  • Acetylation : Finally, acetylation yields the target compound.

This synthetic pathway highlights the compound's complexity and potential for modification to enhance biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing:

  • Minimum Inhibitory Concentrations (MIC) :
    • Effective against Gram-positive bacteria with MIC values ranging from 15.625 to 125 μM.
    • Exhibited bactericidal action by inhibiting protein synthesis and nucleic acid production .

Anti-inflammatory Effects

The compound has demonstrated potential in modulating inflammatory pathways:

  • Mechanism of Action : It appears to downregulate pro-inflammatory cytokines such as TNF-α and IL-6 while upregulating anti-inflammatory cytokines like IL-10. This suggests a dual role in managing oxidative stress and inflammation, particularly relevant in conditions like methotrexate-induced intestinal mucositis.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

  • Study on Antimicrobial Activity :
    • Conducted against Staphylococcus aureus and Enterococcus faecalis.
    • Results indicated significant inhibition of biofilm formation, crucial for treating chronic infections .
  • Anti-inflammatory Research :
    • In vitro studies showed that treatment with the compound reduced levels of inflammatory markers in cell cultures exposed to inflammatory stimuli.
  • Cytotoxicity Studies :
    • Evaluated for cytotoxic effects on various cancer cell lines, showing selective toxicity towards malignant cells while sparing normal cells .

Potential Applications

Given its diverse biological activities, this compound holds promise in several areas:

  • Pharmaceutical Development : As a lead compound for developing new antimicrobial agents.
  • Therapeutic Use : Potential application in treating inflammatory diseases due to its anti-inflammatory properties.
  • Research Tool : Useful in biochemical studies aimed at understanding oxidative stress mechanisms.

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria (MIC 15.625–125 μM)
Anti-inflammatoryDownregulation of TNF-α and IL-6; upregulation of IL-10
CytotoxicitySelective toxicity towards cancer cells

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